5-Nitro-2-(trifluoromethyl)-1H-benzimidazole, also known as fluoronitroimidazole, is a synthetic heterocyclic compound characterized by a bicyclic aromatic structure that includes a fused benzene and imidazole ring. Its molecular formula is C9H6F3N3O3, with a molecular weight of 261.16 g/mol. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) significantly influences its chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.
Research suggests potential applications of 5-NO2-2-CF3-BIM in two main areas:
More research is needed to fully understand the mechanism of action for both antimicrobial and anticancer effects.
Due to the presence of the nitro and trifluoromethyl groups, 5-NO2-2-CF3-BIM has been investigated for its potential antimicrobial activity. Studies have shown it to exhibit activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. [Source: National Institutes of Health. PubChem ]
Research suggests that 5-NO2-2-CF3-BIM may also possess anticancer properties. Its mechanism of action is still under investigation, but it might involve inhibiting the growth and proliferation of cancer cells. [Source: European Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel 2-substituted-5-nitro-1H-benzimidazoles as potential antitumor agents. ]
5-NO2-2-CF3-BIM has been explored as a potential ligand in coordination chemistry. Ligands are molecules that can bond to metal ions, forming coordination complexes with unique properties. These complexes can find applications in various fields, including catalysis and materials science. [Source: Journal of Chemical Crystallography. Crystal structure of (5-nitro-2-(trifluoromethyl)-1H-benzimidazole-κN3)silver(I) nitrate. ]
The compound's thermal stability and electrochemical properties are also being investigated for potential applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. [Source: Chinese Journal of Chemical Physics. Synthesis, crystal structure, thermal behavior and photoluminescence properties of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. ]
The compound's unique structure allows it to undergo these reactions under optimized conditions, which are critical for its synthesis and functional applications.
Research has indicated that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole exhibits significant biological activity:
The synthesis of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trifluoromethylated aldehydes or ketones under acidic conditions. The process generally includes:
Industrial production may employ optimized methods such as continuous flow reactors and high-throughput screening to enhance yield and selectivity.
5-Nitro-2-(trifluoromethyl)-1H-benzimidazole has potential applications in various domains:
Studies on interaction mechanisms indicate that 5-nitro-2-(trifluoromethyl)-1H-benzimidazole may interact with specific enzymes or molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups enhances its binding affinity, making it an interesting subject for ongoing research into its molecular pathways and biological mechanisms .
Several compounds share structural similarities with 5-nitro-2-(trifluoromethyl)-1H-benzimidazole. Here are some notable examples:
Compound Name | Structure | Notable Properties |
---|---|---|
2-(Trifluoromethyl)-1H-benzimidazole | C9H7F3N2 | Exhibits antifungal activity |
5-Nitrobenzimidazole | C7H6N4O2 | Known for its antibacterial properties |
1H-Benzimidazole | C7H6N2 | Base structure for various derivatives with diverse biological activities |
Uniqueness of 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole:
This compound's distinctive combination of both nitro and trifluoromethyl groups contributes to its unique reactivity profile and biological activity compared to other benzimidazole derivatives. Its specific interactions in biological systems and potential applications in advanced materials further highlight its uniqueness in chemical research .
The compound is systematically named 6-nitro-2-(trifluoromethyl)-1H-benzimidazole, reflecting its bicyclic structure with a nitro group at position 6 and a trifluoromethyl (-CF₃) group at position 2. Its core structure comprises a fused benzene and imidazole ring system, with the imidazole ring containing two nitrogen atoms at positions 1 and 3.
Structural Feature | Position | Functional Group |
---|---|---|
Benzene ring | 1–6 | Nitro (-NO₂) at C6 |
Imidazole ring | 1–3 | Trifluoromethyl at C2 |
The molecule exists as a monohydrate in crystalline form, with hydrogen bonds between the nitro group, imidazole nitrogen, and water molecules stabilizing the lattice.
Common synonyms include:
The CAS registry number is 327-19-5, with additional identifiers such as PubChem CID 67595 and SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)F
.
Property | Value |
---|---|
Molecular Formula | C₈H₄F₃N₃O₂ |
Molecular Weight (g/mol) | 231.13 |
Density (g/cm³) | 1.645 (calculated) |
LogP (lipophilicity) | 3.01 |
The molecular weight is derived from the sum of atomic masses: carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00).
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